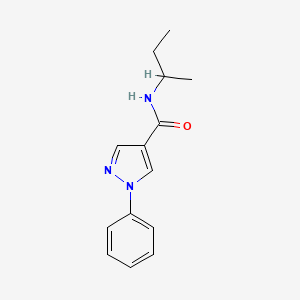
n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom, a phenyl group attached to the first carbon of the pyrazole ring, and a carboxamide group at the fourth position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sec-butyl Group: The sec-butyl group can be introduced through a nucleophilic substitution reaction, where sec-butyl bromide reacts with the nitrogen atom of the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sec-butyl group or the phenyl group may be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrazole ring to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products may include sec-butyl alcohol, phenyl ketones, and carboxylic acids.
Reduction: Products may include primary or secondary amines and dihydropyrazole derivatives.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated pyrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing anti-inflammatory, analgesic, or anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides.
作用機序
The mechanism of action of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
n-Butyl-1-phenyl-1h-pyrazole-4-carboxamide: Similar structure but with a n-butyl group instead of a sec-butyl group.
n-(Sec-butyl)-1-(4-methylphenyl)-1h-pyrazole-4-carboxamide: Similar structure but with a 4-methylphenyl group instead of a phenyl group.
n-(Sec-butyl)-1-phenyl-1h-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the pyrazole ring.
Uniqueness:
- The presence of the sec-butyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
- The specific arrangement of functional groups in n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide may result in distinct biological activities compared to its analogs.
特性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
N-butan-2-yl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-3-11(2)16-14(18)12-9-15-17(10-12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,16,18) |
InChIキー |
ZZQHBHSRSVUXOB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


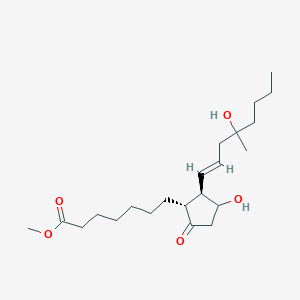
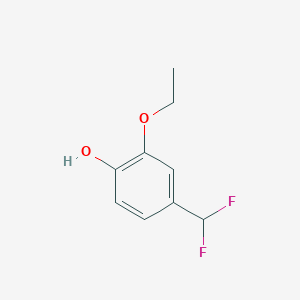

![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)

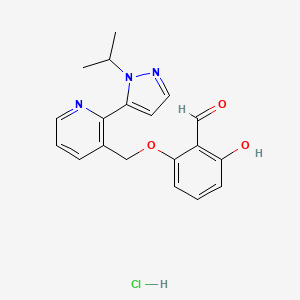
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
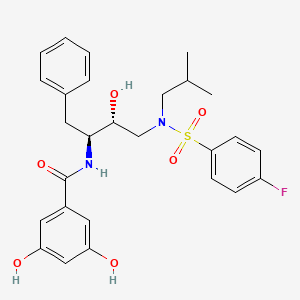
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
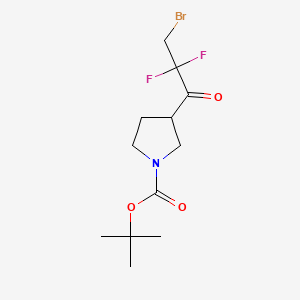

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
